Methyl-2-deoxy-D-ribofuranoside diacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

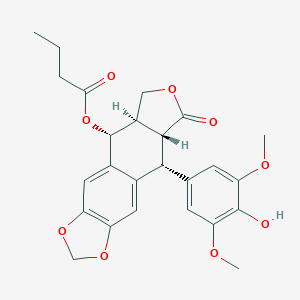

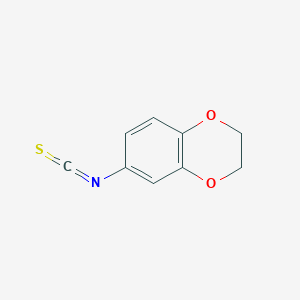

“Methyl-2-deoxy-D-ribofuranoside diacetate” is an organic compound with the molecular formula C10H16O6 . It is also known by other names such as “Methyl 3,5-di-O-acetyl-2-deoxy-D-ribofuranoside” and "3-Acetoxy-5-methoxy-tetrahydrofuran-2-yl Methyl Ester Acetic Acid" .

Molecular Structure Analysis

The molecular structure of “Methyl-2-deoxy-D-ribofuranoside diacetate” can be represented by various descriptors. The IUPAC name is [(2R,3S)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate . The InChI representation is InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10?/m0/s1 . The canonical SMILES is CC(=O)OCC1C(CC(O1)OC)OC(=O)C .Physical And Chemical Properties Analysis

“Methyl-2-deoxy-D-ribofuranoside diacetate” has a molecular weight of 232.23 g/mol . It has 6 hydrogen bond acceptors and no hydrogen bond donors . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass are both 232.09468823 g/mol . The topological polar surface area is 71.1 Ų .Aplicaciones Científicas De Investigación

Structural Studies in Nucleic Acids

Methyl-2-deoxy-D-ribofuranoside diacetate is used in the study of nucleic acid structures. It serves as a model compound for understanding the conformational dynamics of DNA and RNA, which are critical for their biological function . Researchers employ techniques like proton magnetic resonance spectroscopy and molecular mechanics to explore the conformations of nucleosides and their analogs.

Drug Design and Discovery

This compound is instrumental in the design of antiviral drugs and antibiotics. Its structural similarity to natural nucleosides makes it a valuable scaffold for creating analogs that can inhibit viral replication or bacterial growth. The compound’s dynamics and interactions with other biological molecules are studied to enhance the efficacy of these drugs .

Conformational Analysis

The conformational flexibility of Methyl-2-deoxy-D-ribofuranoside diacetate is of great interest in biochemistry. Studies on its conformational analysis contribute to a deeper understanding of the pseudo rotation and ring puckering phenomena, which are essential for the function of many biological molecules .

Spectroscopic Analysis

Vibrational spectroscopy, including Raman and infrared spectroscopy , is used to probe the structure and dynamics of this compound. These studies provide insights into the molecule’s vibrational modes, which are crucial for understanding its interactions and stability in various environments .

Molecular Recognition Studies

The compound is used to investigate molecular recognition processes, which are fundamental to biochemical interactions. Its role in the formation of hydrogen bonds and stacking interactions is studied to comprehend how biological molecules recognize and bind to each other .

Biomolecular Dynamics

Research on Methyl-2-deoxy-D-ribofuranoside diacetate contributes to the understanding of biomolecular dynamics. The compound’s behavior under different conditions helps elucidate the balance between enthalpy and entropy that governs the motions of biomolecules, influencing their biological activity .

Safety and Hazards

When handling “Methyl-2-deoxy-D-ribofuranoside diacetate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Propiedades

IUPAC Name |

[(2R,3S)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNZXGFEXJLTGC-QIIDTADFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](CC(O1)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557497 |

Source

|

| Record name | Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-2-deoxy-D-ribofuranoside diacetate | |

CAS RN |

151767-35-0 |

Source

|

| Record name | Methyl 3,5-di-O-acetyl-2-deoxy-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)

![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)

![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)